六水合氯化镍

描述

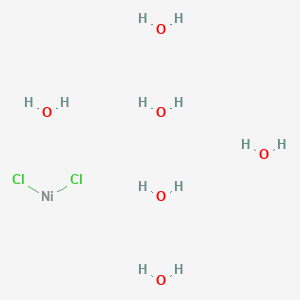

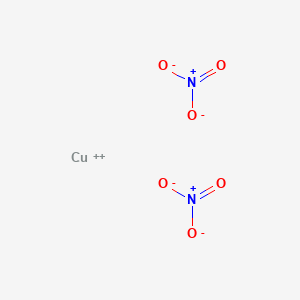

Nickel Chloride Hexahydrate, also known as Nickel (II) Chloride Hexahydrate or Nickelous Chloride Hexahydrate, is a hydrate of nickel chloride containing nickel (in the +2 oxidation state), chloride and water moieties in the ratio 1:2:6 . It is a green crystal and is the most important source of nickel for chemical synthesis .

Synthesis Analysis

Nickel Chloride Hexahydrate can be synthesized via a solvothermal route at low temperature, with a high yield of 97%, in the absence of any surfactant, ligand, or external magnetic field . The size of nickel nanoparticles was monitored by adjusting the annealing temperature .Molecular Structure Analysis

The crystal structure of Nickel Chloride Hexahydrate is monoclinic . The XRD patterns exhibited an FCC crystal structure with lattice parameter value close to that of pure Ni .Chemical Reactions Analysis

Most of the reactions ascribed to “nickel chloride” involve the hexahydrate, although specialized reactions require the anhydrous form . Reactions starting from NiCl2·6H2O can be used to form a variety of nickel coordination complexes because the H2O ligands are rapidly displaced by ammonia, amines, thioethers, thiolates, and organophosphines .Physical And Chemical Properties Analysis

Nickel Chloride Hexahydrate is a green crystal . It has a molar mass of 237.69 g/mol . It is soluble in water . The anhydrous salt is yellow .科学研究应用

Synthesis of Highly Functionalised Piperidine Derivatives

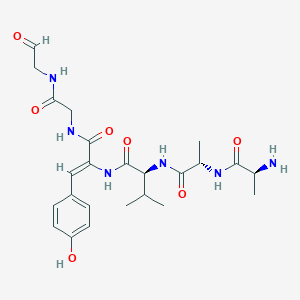

- Application Summary: NiCl2.6H2O is used as an efficient catalyst for the synthesis of highly functionalised piperidines via a three-component cyclo-condensation reaction of aldehydes, aromatic amines, and acetoacetic esters in ethanol under ambient conditions .

- Methods of Application: The reaction involves the condensation of aldehydes, aromatic amines, and acetoacetic esters using a catalytic amount of NiCl2.6H2O under ambient conditions .

- Results: The procedure offers several advantages such as high yields, easy work-up, and purification of products by non-chromatographic methods .

Catalyst for Organic Conversions

- Application Summary: NiCl2 is used in electroplating and as a catalyst for organic conversions, for example in chemo-selective thioacetalization of aldehydes .

- Methods of Application: In combination with lithium aluminum hydride, it serves as a reducing agent for alkenes, alkynes, and organic halides; it can cleave N-O bond and open epoxides .

- Results: The specific results or outcomes obtained are not mentioned in the source .

Precursor to Nickel-Phosphine Complexes

- Application Summary: NiCl2.6H2O is a precursor to several nickel-phosphine complexes, such as bis(triphenylphosphine)nickel(II) chloride .

- Methods of Application: These complexes are used in alkyne trimerizations, carbonylations, and as catalysts in organic reactions such as Suzuki-Miyaura cross-coupling reactions as an alternative to palladium(0) catalysts .

- Results: The specific results or outcomes obtained are not mentioned in the source .

Synthesis of Nickel Nanoparticles

- Application Summary: NiCl2.6H2O is used in the high yield solvothermal synthesis of nickel nanoparticles. These nanoparticles have been synthesized at low temperature, with a high yield of 97%, in the absence of any surfactant, ligand, or external magnetic field .

- Methods of Application: The size of nickel nanoparticles was monitored by adjusting the annealing temperature. The lowest particle size (60 nm) was obtained for an annealing temperature of 130 °C .

- Results: The samples showed a soft ferromagnetic behavior with saturation magnetization values lower than pure bulk Ni. The coercivity was between 103 and 218 Oe .

Preparation of Nickel Plating Solution

- Application Summary: NiCl2.6H2O has been used in the preparation of nickel plating solution for galvanostatically coating nickel inside the reduced carbon layer during the synthesis of multiwall carbon nanotube micromotors .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The specific results or outcomes obtained are not mentioned in the source .

Inflammatory Effect Screening on Vascular Endothelial Cells

- Application Summary: NiCl2.6H2O has been used in screening of metals for inflammatory effect on vascular endothelial cells .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The specific results or outcomes obtained are not mentioned in the source .

Conversion of Nitrate in Sewage

- Application Summary: Nickel nanoparticles, synthesized using NiCl2.6H2O, were simultaneously anchored on the electrochemically active carrier BCN matrix through a structured domain strategy, which realized a high-efficiency, high-value-added in conversion of nitrate in sewage .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The specific results or outcomes obtained are not mentioned in the source .

Dry Reforming of Methane

- Application Summary: Ni nanoparticles are used into the shell of hollow silicalite-1 (S-1) zeolite for dry reforming of methane .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The specific results or outcomes obtained are not mentioned in the source .

Hydrogenation of Alkynes

- Application Summary: Ni nanoparticles greatly improve the stability and the photocatalytic performance in the hydrogenation of alkynes .

- Methods of Application: The specific methods of application are not mentioned in the source .

- Results: The specific results or outcomes obtained are not mentioned in the source .

安全和危害

Nickel Chloride Hexahydrate is considered hazardous. It is toxic if swallowed or if inhaled . It causes skin irritation and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects . It may cause cancer by inhalation . It may damage the unborn child . It causes damage to organs through prolonged or repeated exposure .

未来方向

Nickel Chloride Hexahydrate is a recognized essential element for several important biological processes like the healthy growth of plants, animals, and soil/water microbes . With the increasing importance and demands of metallic Ni and its compounds, huge growth has been observed over the last few decades in commercial as well as industrial applications . Due to this high industrial demand, it is mined, extracted, and exploited at a higher rate .

属性

IUPAC Name |

dichloronickel;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIZPRYFQUWUBN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041170 | |

| Record name | Nickel(II) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloronickel hexahydrate | |

CAS RN |

7791-20-0 | |

| Record name | Nickel(II) chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Diisopropyl-1,4-dioxaspiro[2.2]pentane](/img/structure/B148027.png)